molecular formula C16H11BrCl2O3 B12453793 3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid CAS No. 340216-11-7

3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid

Cat. No.: B12453793
CAS No.: 340216-11-7
M. Wt: 402.1 g/mol
InChI Key: KCBFLRXEIMLLEK-UHFFFAOYSA-N
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Description

3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring bromine, chlorine, and methoxy substituents, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid typically involves multiple steps. One common method includes the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Propenoic Acid Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar steps but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine, chlorine, and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.

    Industry: Its chemical properties make it valuable in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-[(2,4-dichlorophenyl)methoxy]benzene: Similar structure but lacks the propenoic acid moiety.

    2,4-Dichlorophenylmethanol: Contains the dichlorophenyl group but differs in other substituents.

    3-Bromo-4-methoxybenzaldehyde: Shares the bromine and methoxy groups but has an aldehyde instead of a propenoic acid.

Uniqueness

3-[3-Bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]-2-propenoic acid is unique due to its combination of bromine, chlorine, and methoxy substituents along with the propenoic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

340216-11-7

Molecular Formula

C16H11BrCl2O3

Molecular Weight

402.1 g/mol

IUPAC Name

3-[3-bromo-4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H11BrCl2O3/c17-13-7-10(2-6-16(20)21)1-5-15(13)22-9-11-3-4-12(18)8-14(11)19/h1-8H,9H2,(H,20,21)

InChI Key

KCBFLRXEIMLLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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